![molecular formula C20H21N5OS B11270367 N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11270367.png)
N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide: is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-C][1,2,4]triazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[2,1-C][1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step may involve the reaction of the imidazo[2,1-C][1,2,4]triazole intermediate with a thiol reagent.
Attachment of the acetamide moiety: This can be done by reacting the sulfanyl intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanyl and acetamide groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazo[2,1-C][1,2,4]triazole ring could play a role in binding to specific molecular targets, while the sulfanyl and acetamide groups might influence its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide: can be compared with other compounds containing imidazo[2,1-C][1,2,4]triazole rings, sulfanyl groups, or acetamide moieties.
Unique Features: The combination of these functional groups in a single molecule is unique and may confer specific properties not found in other compounds.
List of Similar Compounds
This compound: .
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-14-10-15(2)12-16(11-14)21-18(26)13-27-20-23-22-19-24(8-9-25(19)20)17-6-4-3-5-7-17/h3-7,10-12H,8-9,13H2,1-2H3,(H,21,26) |
InChI Key |
GPZZUUQPAPZYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


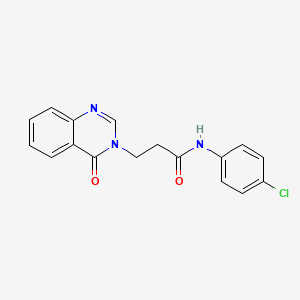
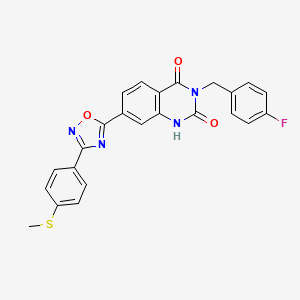
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B11270288.png)
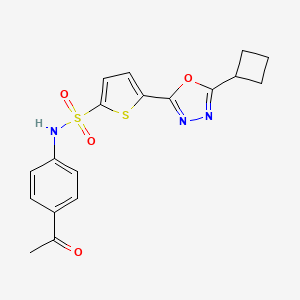
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B11270296.png)
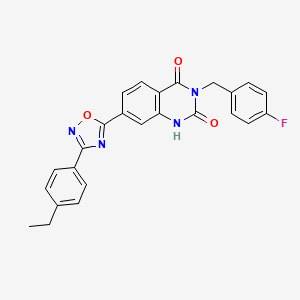
![2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11270311.png)
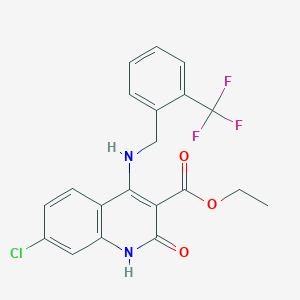
![N-(3-chloro-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270331.png)
![N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270343.png)
![N-(4-bromo-3-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270354.png)
![N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270365.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11270376.png)
![2-{[1-(Carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11270380.png)
